2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide
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Overview
Description
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide is a complex organic compound that features both tetrazole and isoxazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide typically involves a multi-step process. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction, often catalyzed by copper(I) or ruthenium(II) compounds . The final step involves coupling the tetrazole and isoxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. Metal-free synthetic routes are preferred to avoid the high costs and toxicity associated with metal catalysts . These methods often employ eco-friendly reagents and conditions to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like thionyl chloride or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide involves its interaction with specific molecular targets. The tetrazole and isoxazole rings allow the compound to bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxin with an isoxazole ring.
Uniqueness
2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide is unique due to its combination of tetrazole and isoxazole rings, which confer a broad range of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-[5-(2-aminophenyl)tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7O2/c1-8-6-11(18-22-8)15-12(21)7-20-17-13(16-19-20)9-4-2-3-5-10(9)14/h2-6H,7,14H2,1H3,(H,15,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUHSDOPNYVFIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357670 |
Source
|
Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-06-0 |
Source
|
Record name | 2-[5-(2-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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